Nav1.7 inhibitor

概要

説明

Nav1.7 阻害剤は、電位依存性ナトリウムチャネルアイソフォーム1.7(Nav1.7)を標的とする化合物です。このチャネルは、感覚ニューロンで主に発現し、痛みのシグナル伝達に重要な役割を果たしています。 Nav1.7 遺伝子の変異は、先天性無痛症または発作性極度疼痛症候群などの状態を引き起こす可能性があります 。 Nav1.7 は、痛覚における重要な役割を担っているため、非オピオイド鎮痛薬の開発における重要なターゲットとなっています .

準備方法

Nav1.7 阻害剤の合成には、さまざまな合成経路と反応条件が含まれます。 一般的なアプローチの1つは、選択的阻害剤を作成するために、グアニジニウム毒素を修飾することです 。 別の方法には、天然物のハイスループットスクリーニングによる、ナフチルイソキノリンアルカロイドなどの新規阻害剤の特定が含まれます 。 工業生産方法では、多くの場合、低温電子顕微鏡(クライオEM)などの高度な技術を使用して、阻害剤を設計および最適化します .

化学反応の分析

Nav1.7 阻害剤は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、阻害剤の官能基を修飾し、結合親和性を高める可能性があります。

還元: 阻害剤の酸化状態を変更するために使用され、Nav1.7 チャネルとの相互作用に影響を与えます。

これらの反応から生成される主な生成物には、Nav1.7 阻害剤などの、他のナトリウムチャネルアイソフォームに対する選択性を高めた薬理学的特性を備えた修飾された阻害剤が含まれます .

科学研究の応用

Nav1.7 阻害剤は、幅広い科学研究の応用を備えています。

化学: ナトリウムチャネルの構造と機能を研究するためのツールとして使用されます。

生物学: 痛みの伝達の分子メカニズムを理解するのに役立ちます。

科学的研究の応用

Neuropathic Pain

Nav1.7 inhibitors have shown promise in treating neuropathic pain, which arises from nerve damage. For instance, TV-45070 , developed by Xenon Pharmaceuticals, has been evaluated in multiple Phase 2 clinical trials for conditions like postherpetic neuralgia and diabetic neuropathy . The compound demonstrated efficacy in alleviating pain symptoms while maintaining a favorable safety profile.

Inflammatory Pain

Research indicates that Nav1.7 inhibitors can effectively manage inflammatory pain conditions. A study involving the compound C4 revealed its ability to reverse Paclitaxel-induced neuropathic pain in rodent models . This finding supports the potential application of Nav1.7 inhibitors in treating pain associated with cancer therapies.

Cancer Pain

Recent investigations have identified Nav1.7 as a target for cancer-related pain management. The inhibitor SV188 was found to selectively inhibit Nav1.7 channels in medullary thyroid cancer cells, demonstrating significant anticancer activity . This suggests that targeting Nav1.7 may not only alleviate pain but also inhibit tumor growth.

Case Studies

作用機序

Nav1.7 阻害剤は、Nav1.7 チャネルを介したナトリウムイオンの伝導を阻害することによってその効果を発揮します。 この阻害は、侵害受容ニューロンにおける活動電位の開始と伝播を防ぎ、それによって痛覚を軽減します 。 分子標的は、Nav1.7 チャネルの電圧センシングドメインと中心細孔が含まれます 。 このメカニズムに関与する経路には、イオンチャネルゲーティングの調節とナトリウム流入の防止が含まれます .

類似化合物との比較

Nav1.7 阻害剤は、以下のような他のナトリウムチャネル阻害剤と比較できます。

リドカイン: Nav1.7 に対する選択性が低い、広範囲のナトリウムチャネル遮断薬です。

メキシレチン: 不整脈の治療における用途を持つ、もう1つの広範囲の阻害薬です。

カルバマゼピン: てんかんや神経痛に使用されますが、Nav1.7 阻害剤ほどの特異性はありません.

Nav1.7 阻害剤は、Nav1.7 アイソフォームに対する高い選択性により、オフターゲット効果を最小限に抑え、鎮痛薬としての可能性を高めています .

生物活性

Nav1.7, a voltage-gated sodium channel primarily expressed in peripheral sensory neurons, has emerged as a critical target for the development of analgesics. The selective inhibition of Nav1.7 is being explored as a promising strategy to alleviate various pain conditions, including neuropathic pain and inflammatory pain, while minimizing adverse effects associated with traditional analgesics.

Overview of Nav1.7 Inhibitors

Nav1.7 inhibitors can be classified based on their chemical structure and mechanism of action. This section outlines the various classes of Nav1.7 inhibitors and their biological activities.

| Inhibitor Class | Examples | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Conventional VGSC Inhibitors | Lidocaine, Mexiletine | Broad-spectrum sodium channel inhibition | Widely used but non-selective |

| Sulphonamide Derivatives | PF-05089771, GNE-616 | Selective inhibition of Nav1.7 | Clinical trials ongoing |

| Acyl Sulphonamide Derivatives | C4, TV-45070 | Enhanced selectivity and potency | Various stages of clinical trials |

| Novel Compounds | ST-2262, GDC-0276 | State-independent inhibition | Preclinical to clinical development |

1. C4: A Potent Nav1.7 Inhibitor

Recent studies have identified C4 as a selective this compound that effectively reverses Paclitaxel-induced neuropathic pain in rodent models. Molecular docking and simulations confirmed its binding mode to the channel, indicating a promising pathway for further development into clinical applications .

2. ST-2262: State-Independent Inhibition

The compound ST-2262 demonstrated an IC50 of 72 nM for Nav1.7 with over 200-fold selectivity against other sodium channel isoforms (Nav1.1–1.6 and Nav1.8). In non-human primate studies, it significantly reduced sensitivity to noxious heat, highlighting its potential for treating pain .

3. TV-45070: Clinical Trials and Applications

TV-45070 has shown efficacy in multiple Phase 2 clinical trials for conditions such as postherpetic neuralgia and dental pain. Its mechanism involves selective inhibition of Nav1.7, which is crucial for nociceptive signaling, thereby providing relief from moderate to severe pain .

Mechanistic Insights

The mechanism by which Nav1.7 inhibitors exert their effects involves blocking the influx of sodium ions through the channel during depolarization, thereby reducing neuronal excitability and subsequent pain signaling.

Key Mechanisms:

- Nociceptive Signal Modulation : By inhibiting Nav1.7, these compounds disrupt the transmission of pain signals from peripheral nerves to the central nervous system.

- Reduction of Hyperalgesia : Selective inhibition can lead to decreased sensitivity to painful stimuli in various animal models .

Challenges in Development

Despite promising preclinical results, many Nav1.7 inhibitors have faced challenges in clinical development due to issues such as:

特性

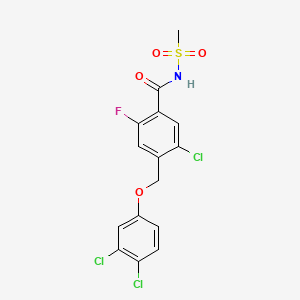

IUPAC Name |

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXWPAGHGHDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。